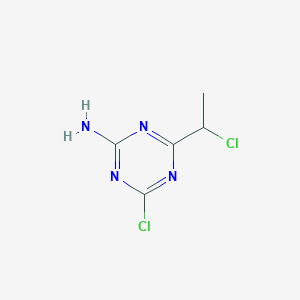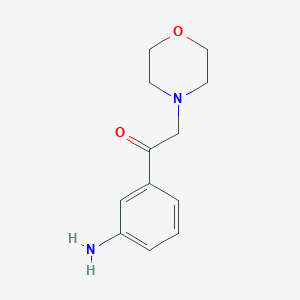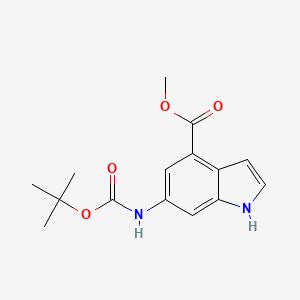
4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine
Vue d'ensemble
Description
4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine is a derivative of the 1,3,5-triazine family, which is known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a triazine ring substituted with chloro and chloroethyl groups, making it a valuable intermediate in the synthesis of various chemical products .
Mécanisme D'action
Target of Action
Similar 1,3,5-triazine compounds have been reported to have uv absorption properties . They are used as ultraviolet rays absorber compounds, protecting against the damaging effects of UV light .
Mode of Action
The intramolecular hydrogen bond (IMHB) of 1,3,5-triazines compounds is the basis for the excited state proton transfer .
Biochemical Pathways
The related 1,3,5-triazine compounds are known to interact with ultraviolet rays, absorbing them and thereby preventing damage to organic materials .
Result of Action
Related 1,3,5-triazine compounds are known to absorb ultraviolet rays, which can prevent photo-induced damage to organic materials .
Action Environment
Environmental factors can influence the action, efficacy, and stability of “1,3,5-Triazin-2-amine, 4-chloro-6-(1-chloroethyl)-”. For instance, the presence of ultraviolet rays is a significant factor, as 1,3,5-triazine compounds are known to absorb these rays
Méthodes De Préparation
The synthesis of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine typically involves nucleophilic substitution reactions. One common method is the reaction of cyanuric chloride with appropriate amines under controlled conditions. The reaction is usually carried out in a solvent such as dioxane or water, with sodium carbonate as a base . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, triazine derivatives generally undergo such reactions under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to form corresponding amines and alcohols under acidic or basic conditions.
Applications De Recherche Scientifique
4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine has several scientific research applications:
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine include:
1,3,5-Triazin-2-amine, 4-chloro-6-(1-fluoroethyl)-: This compound has a similar structure but with a fluoroethyl group instead of a chloroethyl group.
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins and as a flame retardant.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in the production of disinfectants and herbicides.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to its analogs.
Propriétés
IUPAC Name |
4-chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2N4/c1-2(6)3-9-4(7)11-5(8)10-3/h2H,1H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURQYSQCMPPIRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NC(=N1)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-amino-3-(2-methoxyethyl)-6H-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione](/img/structure/B1460057.png)

![2-[(Propan-2-yloxy)methyl]benzonitrile](/img/structure/B1460061.png)
![[4-(Difluoromethoxy)benzyl]isobutylamine](/img/structure/B1460062.png)
![1-ethyl-N-[(4-methylphenyl)methyl]piperidin-4-amine](/img/structure/B1460065.png)
![4-[(2,4,5-Trifluorophenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B1460070.png)
![2-Thiophenecarboxamide, 3-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B1460071.png)



![N-(4-Aminophenyl)-2-[4-(tert-pentyl)phenoxy]-acetamide](/img/structure/B1460076.png)


